molecular formula C20H18Cl2N2OS2 B2613344 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone CAS No. 478248-39-4

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone

Cat. No.: B2613344
CAS No.: 478248-39-4
M. Wt: 437.4
InChI Key: BSOSVYMOHPSHSB-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is a synthetic organic compound featuring a benzothiazole-piperidine core linked to a 2,6-dichlorophenylsulfanyl group. Its molecular structure combines heterocyclic aromaticity (benzothiazole) with a piperidine ring, enabling diverse interactions with biological targets. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dichlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2OS2/c21-14-4-3-5-15(22)19(14)26-12-18(25)24-10-8-13(9-11-24)20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOSVYMOHPSHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Secondary amines, thiols

    Substitution Products: Various substituted benzothiazole and piperidine derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against several cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells at micromolar concentrations. The mechanism of action is believed to involve the disruption of DNA replication and protein synthesis within cancer cells .

Antimicrobial Properties

The benzothiazole structure is known for its antimicrobial activity. This compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of cellular membranes in microbial cells, leading to cell death .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. By inhibiting specific enzymes involved in these pathways, it may offer therapeutic benefits in treating inflammatory diseases and certain cancers .

Drug Development

Due to its multifaceted biological activities, this compound is being explored as a lead candidate in drug development programs targeting cancer and infectious diseases. Its unique structure allows for modifications that could enhance potency and selectivity against specific targets.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of benzothiazole derivatives has provided insights into how modifications can influence biological activity. This knowledge is crucial for optimizing the compound's efficacy and reducing potential side effects during drug development .

Materials Science Applications

Beyond medicinal chemistry, the compound's unique properties are being investigated for applications in materials science. Its ability to form stable complexes with metals makes it a candidate for use in sensors and catalysts.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values in the micromolar range .
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study CEnzyme InhibitionIdentified as an inhibitor of specific kinases involved in cancer signaling pathways, suggesting potential use in targeted therapy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its benzothiazole-piperidine scaffold. Below is a comparison with structurally related compounds from the evidence:

Compound Key Structural Features Molecular Weight Reported Activity Reference
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone Benzothiazole, piperidine, 2,6-dichlorophenylsulfanyl, ethanone Not explicitly given Inferred: Potential enzyme inhibition or antimicrobial activity
Butoconazole Nitrate Imidazole, 2,6-dichlorophenylsulfanyl, 4-chlorophenylbutyl 411.78 g/mol Antifungal (inhibits lanosterol-to-ergosterol conversion); fungistatic/fungicidal
1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone Pyrimidine, 2,6-dichlorobenzylsulfanyl, ethanone 327.23 g/mol Not explicitly stated; likely synthetic intermediate or enzyme inhibitor candidate
(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-yl)(piperidin-1-yl)methanone Thiadiazole, piperidine, 2,6-dichlorophenylsulfanyl Not explicitly given Synthetic intermediate; structural analog for drug discovery
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone Benzothiazole, imidazolidinone, phenylsulfonyl, ethanone Not explicitly given Synthetic compound with potential kinase or protease inhibitory activity

Key Observations

Core Heterocycles: The target compound’s benzothiazole-piperidine system contrasts with Butoconazole’s imidazole core . Benzothiazoles are known for their electron-deficient aromaticity, enhancing binding to enzymes like kinases or cytochrome P450 .

Sulfanyl Group Variations :

  • The 2,6-dichlorophenylsulfanyl group is shared with Butoconazole, a feature critical for antifungal activity by disrupting membrane sterol synthesis .
  • Pyrimidine-based analogs () replace the benzothiazole with a pyrimidine, altering electronic properties and possibly target selectivity .

The ethanone group in the target compound and analogs (e.g., ) may serve as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes .

Biological Activity

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C20H19Cl2N2OS
Molecular Weight 396.35 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)N=C(S2)C(=O)C3=CC=CC=C3F

The biological activity of this compound primarily involves interactions with various molecular targets. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and bacterial resistance.
  • Receptor Interaction : It potentially interacts with receptors linked to inflammatory responses and cell signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from benzothiazole structures have shown promising results against various cancer cell lines, including breast and colon cancer cells. The presence of the piperidine moiety enhances cytotoxicity against these cell lines .

Antimicrobial Activity

The compound demonstrates antimicrobial properties that are crucial in combating resistant bacterial strains:

  • Bacterial Strains Tested : Studies have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase Inhibition : Similar derivatives have been documented to exhibit strong inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

  • Anticancer Studies :
    • A study demonstrated that benzothiazole derivatives significantly inhibited the growth of cancer cells with IC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of benzothiazole-based compounds against resistant bacterial strains, emphasizing their role in developing new antibiotics .
  • Enzyme Binding Studies :
    • Bovine serum albumin (BSA) binding studies showed that these compounds could effectively bind to serum proteins, which is crucial for understanding their pharmacokinetics and bioavailability .

Q & A

Q. What are the standard protocols for synthesizing 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:

  • Step 1: Formation of the benzothiazole-piperidine scaffold via nucleophilic substitution or condensation reactions.
  • Step 2: Introduction of the dichlorophenylsulfanyl group using thiol-ether coupling under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Final purification via column chromatography (n-hexane/EtOAC gradients) and validation by ¹H/¹³C-NMR and HPLC (>95% purity criteria) .

Key Data:

  • Yield Optimization: Reported yields for analogous benzothiazole-piperidine derivatives range from 75% to 84% depending on reaction stoichiometry and solvent selection .

Q. How is the compound’s structural integrity validated in academic research?

Methodological Answer:

  • Spectroscopic Analysis: ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C-NMR (carbonyl signals at ~200 ppm) confirm core functional groups.
  • HPLC Purity: Retention times (e.g., 13–15 minutes) and peak area integration (≥95%) are critical for assessing impurities .
  • Elemental Analysis: Discrepancies in calculated vs. observed C/H/N ratios (e.g., ±0.3%) may indicate residual solvents or incomplete reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Purity Variability: Re-test batches using HPLC-MS to detect trace impurities (e.g., unreacted intermediates).
  • Assay Conditions: Standardize buffer pH (e.g., sodium acetate buffer at pH 4.6 for stability) and temperature .
  • Control Experiments: Include positive controls (e.g., triclosan for antimicrobial assays) and validate with orthogonal assays (e.g., SPR vs. fluorescence-based methods) .

Example: A study on benzophenone analogs demonstrated that pH adjustments (4.6–7.4) significantly altered bioactivity profiles due to protonation states .

Q. What strategies are used to optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Modulation: Introduce polar groups (e.g., hydroxyl or methoxy) to the benzothiazole ring to improve solubility.
  • Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable ethers or amides.
  • In Silico Modeling: Use software like Schrödinger Suite to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Data-Driven Approach:

  • LogP Reduction: Analogous piperidine derivatives with fluorinated substituents showed 30% higher aqueous solubility .

Q. How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological activities?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., dichlorophenyl vs. trifluoromethyl groups) and compare bioactivity trends .
  • Crystallographic Studies: Resolve binding modes via X-ray diffraction (e.g., single-crystal analysis at 100 K) to identify critical interactions (e.g., hydrogen bonds with target proteins) .
  • Kinetic Assays: Measure on/off rates (e.g., surface plasmon resonance) to differentiate competitive vs. allosteric inhibition .

Case Study: A benzodiazol-2-ylsulfanyl analog exhibited altered binding kinetics due to steric effects from the dichlorophenyl group .

Experimental Design and Data Analysis

Q. What experimental controls are essential for validating the compound’s stability under physiological conditions?

Methodological Answer:

  • Temperature/Time Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Light Sensitivity: Store samples in amber vials to prevent photolytic decomposition of the benzothiazole moiety .
  • Negative Controls: Use structurally similar but inactive analogs (e.g., methylparaben) to rule out nonspecific effects .

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Force Field Calibration: Re-optimize molecular docking parameters (e.g., AutoDock Vina scoring functions) using experimental binding data .
  • Conformational Sampling: Perform molecular dynamics simulations (≥100 ns) to account for protein flexibility .
  • Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding enthalpies and reconcile with computational ΔG values .

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